[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(chloromethyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2/c6-2-4-1-5(3-8)9-7-4/h1,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVJOTYECLBJJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289526 | |
| Record name | 3-(Chloromethyl)-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71058-61-2 | |
| Record name | 3-(Chloromethyl)-5-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71058-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 3 Chloromethyl 1,2 Oxazol 5 Yl Methanol
Strategies for Constructing the 1,2-Oxazole Ring System
The formation of the 1,2-oxazole scaffold is paramount in the synthesis of [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol. The primary routes to this heterocyclic system involve cyclocondensation and cycloaddition reactions, each offering distinct advantages in terms of starting material availability and control over the final substitution pattern.
Cyclocondensation Reactions
Cyclocondensation reactions are a classic and versatile approach to isoxazole (B147169) synthesis. These methods generally involve the reaction of a three-carbon component with a hydroxylamine (B1172632) derivative to form the five-membered ring.
A foundational strategy for constructing the 1,2-oxazole ring is the reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and hydroxylamine. The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole ring. The substituents on the resulting ring are determined by the structure of the initial carbonyl compound.
The reaction of 1,3-diketones with hydroxylamine hydrochloride is a well-established method for synthesizing substituted isoxazoles. To obtain the specific substitution pattern of this compound, a suitably substituted 1,3-diketone would be required. Similarly, α,β-unsaturated ketones can react with hydroxylamine through a Michael addition followed by cyclization and dehydration. The regioselectivity of these reactions is a key consideration, as it dictates the final placement of the substituents on the isoxazole ring.
1,3-Dipolar Cycloaddition Reactions utilizing Nitrile Oxides.nih.gov
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a highly effective and regioselective method for synthesizing 3,5-disubstituted isoxazoles. nih.gov A specific and scalable synthesis of this compound utilizes this approach. nih.gov In this method, 2-chloroacetaldehyde oxime serves as the precursor to the nitrile oxide. This is reacted with propargyl alcohol, which acts as the dipolarophile. nih.gov
The reaction is typically carried out in a one-pot fashion. The 2-chloroacetaldehyde oxime is first treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in the presence of a catalytic amount of acid (e.g., HCl in dioxane) to generate the corresponding hydroximoyl chloride. This intermediate is then dehydrochlorinated in situ using a base, like sodium bicarbonate, to form the reactive nitrile oxide. The nitrile oxide immediately undergoes a 1,3-dipolar cycloaddition with the propargyl alcohol to yield the target molecule, this compound. nih.gov This method has been successfully performed on a large scale, yielding the product in moderate amounts. nih.gov
| Reactant 1 | Reactant 2 | Key Reagents | Product |
| 2-Chloroacetaldehyde oxime | Propargyl alcohol | NCS, HCl, NaHCO₃ | This compound |
Cyclization of Advanced Precursors
In more tailored synthetic strategies, the 1,2-oxazole ring can be formed from an advanced acyclic precursor that already contains the necessary atoms in the correct arrangement. These precursors are designed to undergo a specific ring-closing reaction, often promoted by a particular reagent or set of conditions. This approach allows for significant control over the final structure, which is especially beneficial for complex or highly functionalized isoxazoles.
Targeted Introduction of the Chloromethyl Group
The introduction of the chloromethyl group at the C3 position of the isoxazole ring is a critical transformation. In the 1,3-dipolar cycloaddition approach described above, the chloromethyl group is incorporated directly from the starting material, 2-chloroacetaldehyde oxime. nih.gov This strategy is efficient as it avoids a separate functional group manipulation step on the pre-formed isoxazole ring.
Alternatively, if the isoxazole ring is synthesized with a different substituent at the C3 position, such as a methyl or hydroxymethyl group, a subsequent chlorination step would be necessary. For example, a (3-(hydroxymethyl)-1,2-oxazol-5-yl)methanol precursor could be selectively chlorinated. However, achieving selective chlorination of the C3-hydroxymethyl group in the presence of the C5-hydroxymethyl group would present a significant chemoselectivity challenge. Standard chlorinating agents like thionyl chloride or phosphorus-based reagents might react with both alcohol functionalities. Therefore, a protecting group strategy would likely be required to temporarily block the C5-hydroxymethyl group while the C3-hydroxymethyl group is converted to the chloromethyl group.
Directed Synthesis of the Hydroxymethyl Group
The hydroxymethyl group at the C5 position is another key feature of the target molecule. Its synthesis can be achieved either by the reduction of a corresponding carbonyl compound or by the deprotection of a protected hydroxyl group.
A common and efficient method for introducing a hydroxymethyl group is through the reduction of an ester or aldehyde. For the synthesis of this compound, this would involve the reduction of a precursor such as ethyl 3-(chloromethyl)-1,2-oxazole-5-carboxylate.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for the reduction of esters to primary alcohols. The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The high reactivity of LiAlH₄ necessitates careful handling and anhydrous conditions.
| Precursor | Reagent | Conditions | Product |
| Ethyl 3-(chloromethyl)-1,2-oxazole-5-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to room temp. | This compound |
| 3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde (B2821890) | Sodium Borohydride (NaBH₄) | Methanol (B129727), 0 °C to room temp. | This compound |
In many synthetic routes, the hydroxymethyl group may be introduced in a protected form, such as an acetate (B1210297) ester, to prevent its interference in other reaction steps (e.g., halogenation). The final step in such a sequence would be the deprotection of this group to reveal the free alcohol.
The hydrolysis of an acetate group is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, using reagents such as sodium hydroxide (B78521) or potassium carbonate in a mixture of water and an organic solvent like methanol or ethanol. For instance, the hydrolysis of a benzoate (B1203000) ester to yield the corresponding alcohol has been demonstrated on a trisubstituted isoxazole core.
| Protected Precursor | Reagent | Conditions | Product |
| [3-(Chloromethyl)-1,2-oxazol-5-yl]methyl acetate | Sodium Hydroxide (NaOH) | Methanol/Water, room temp. | This compound |
| [3-(Chloromethyl)-1,2-oxazol-5-yl]methyl acetate | Hydrochloric Acid (HCl) | Water/THF, reflux | This compound |
Integrated Synthesis Approaches for this compound
One such integrated approach could commence with the synthesis of a 3-methyl-1,2-oxazole-5-carboxylic acid ester. This can be achieved through the reaction of a β-ketoester with hydroxylamine. The subsequent steps would involve the selective chlorination of the C3-methyl group using N-chlorosuccinimide, followed by the reduction of the C5-ester to the desired hydroxymethyl group.
Alternatively, a one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene (B165496) has been reported, which could potentially be adapted. This method provides a rapid entry to the chloromethyl isoxazole core, which could then be further functionalized to introduce the hydroxymethyl group.
A plausible integrated synthetic route is outlined below:
Isoxazole Formation: Reaction of ethyl acetoacetate (B1235776) with hydroxylamine to yield ethyl 3-methyl-1,2-oxazole-5-carboxylate.
Chlorination: Selective radical chlorination of the methyl group using N-chlorosuccinimide and a radical initiator to give ethyl 3-(chloromethyl)-1,2-oxazole-5-carboxylate.
Reduction: Reduction of the ester functionality with a suitable reducing agent like LiAlH₄ to afford the final product, this compound.
This integrated approach allows for the systematic construction of the target molecule with well-established and high-yielding reactions.
Plausible Pathways involving Chloromethyl Ketones and Hydroxylamine
The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a classical and fundamental method for the synthesis of the isoxazole ring. wikipedia.org A plausible synthetic route to this compound can be conceptualized starting from a suitably functionalized chloromethyl ketone. This approach involves the condensation reaction of a β-ketoester or a related 1,3-dielectrophilic species with hydroxylamine.
For instance, the synthesis of 3-(chloromethyl)-isoxazol-5(4H)-one derivatives has been successfully achieved through the reaction of ethyl 4-chloroacetoacetate with hydroxylamine hydrochloride. mdpi.com This reaction establishes the isoxazole core with the chloromethyl group at the 3-position. A hypothetical pathway to the target molecule could, therefore, begin with a precursor such as 1-chloro-3-hydroxyacetone (B1207413) or a protected derivative. The reaction with hydroxylamine would be expected to form the isoxazole ring. Subsequent or concurrent reduction of a carbonyl group at the 5-position would be necessary to yield the final methanol functionality.
The general mechanism for isoxazole formation from 1,3-dicarbonyl compounds and hydroxylamine involves the initial formation of an oxime with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic isoxazole ring. The regioselectivity of the cyclization, which determines the substitution pattern on the final isoxazole, is dependent on the reaction conditions and the nature of the substituents on the dicarbonyl precursor.
While a direct documented synthesis of this compound using a chloromethyl ketone and hydroxylamine is not extensively reported in the reviewed literature, the established reactivity of these precursors in forming isoxazole structures provides a strong basis for this proposed synthetic strategy. mdpi.comresearchgate.net
Table 1: Key Reactants for Plausible Isoxazole Synthesis
| Reactant Class | Specific Example | Role in Synthesis |
|---|---|---|
| Chloromethyl Ketone Derivative | Ethyl 4-chloroacetoacetate | Provides the C3-chloromethyl and part of the isoxazole backbone. |
| Nitrogen Source | Hydroxylamine Hydrochloride | Provides the nitrogen and oxygen atoms for the isoxazole ring. |
Sequential Functionalization of the Oxazole Skeleton
An alternative and often more direct approach to complex isoxazoles involves the sequential functionalization of a simpler isoxazole core or the use of precursors that already contain the desired functionalities for a one-pot cyclization reaction.
A documented synthesis of (3-(Chloromethyl)isoxazol-5-yl)methanol has been reported, which exemplifies this strategy. nih.gov In this method, 2-chloroacetaldehyde oxime is reacted with propargyl alcohol in the presence of N-chlorosuccinimide (NCS) and a catalytic amount of hydrochloric acid in dimethylformamide (DMF). This reaction proceeds via a [3+2] cycloaddition, a powerful tool in heterocyclic synthesis. nih.gov The 2-chloroacetaldehyde oxime serves as the precursor to the nitrile oxide, which is the 1,3-dipole. Propargyl alcohol acts as the dipolarophile, providing the atoms that will form the C4 and C5 positions of the isoxazole ring, along with the hydroxymethyl group at C5.
Reaction Scheme based on literature nih.gov:
Reactants: 2-Chloroacetaldehyde oxime, Propargyl alcohol
Reagents: N-Chlorosuccinimide (NCS), Hydrochloric acid (catalyst)
Solvent: Dimethylformamide (DMF)
Product: this compound
This method is advantageous as it constructs the desired isoxazole ring with the correct substitution pattern in a single, efficient step.
Another key strategy within sequential functionalization is the interconversion of functional groups on a pre-formed isoxazole ring. For example, a common transformation is the conversion of a hydroxyl group to a chloromethyl group. This can be achieved by treating the corresponding alcohol with a chlorinating agent such as thionyl chloride (SOCl₂). researchgate.net In the context of synthesizing the target molecule, one could envision a precursor like (isoxazole-3,5-diyl)dimethanol. Selective chlorination of the methanol group at the 3-position would yield the desired product. However, achieving such selectivity could be challenging and may require protecting group strategies.
The direct functionalization of the isoxazole ring itself is also a possibility, though it can be complicated by the ring's sensitivity to harsh acidic or basic conditions. researchgate.net Methods involving transition-metal catalysis are often employed to achieve C-H functionalization or cross-coupling reactions on the isoxazole core under milder conditions. researchgate.net
Table 2: Comparison of Sequential Functionalization Approaches
| Approach | Key Transformation | Advantages | Potential Challenges |
|---|---|---|---|
| [3+2] Cycloaddition | Formation of the isoxazole ring from an oxime and an alkyne. | High efficiency, direct formation of the target substitution pattern. | Availability of starting materials. |
| Functional Group Interconversion | Conversion of a hydroxyl group to a chloromethyl group. | Utilizes readily available chlorinating agents. | Potential for lack of selectivity in molecules with multiple reactive sites. |
Chemical Transformations and Derivatization Strategies of 3 Chloromethyl 1,2 Oxazol 5 Yl Methanol
Reactivity of the Chloromethyl Group
The chloromethyl group at the 3-position of the isoxazole (B147169) ring serves as a potent electrophilic site. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is the cornerstone for the derivatization of [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol, facilitating the introduction of diverse functionalities and the construction of larger molecular architectures.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most prominent reaction pathway for the chloromethyl group. The carbon atom of the chloromethyl moiety is susceptible to attack by a wide range of nucleophiles, typically following an SN2 mechanism. This allows for the formation of new carbon-nitrogen, carbon-sulfur, and carbon-azide bonds, among others.
Primary and secondary amines, as well as cyclic amines like morpholine (B109124) and pyrrolidine, are effective nitrogen nucleophiles that react with chloromethyl-substituted heterocycles to yield the corresponding aminomethyl derivatives. researchgate.net These reactions are fundamental in the synthesis of compounds with potential biological activities, as the introduction of an amino group can significantly influence a molecule's physicochemical properties. For instance, the reaction of 3-chloromethyl-5-phenylisoxazole with morpholine proceeds to replace the chlorine atom with the morpholine residue. researchgate.net Similarly, 2-(halomethyl)-4,5-diaryloxazoles readily undergo substitution with various amine nucleophiles. nih.gov This reactivity pattern is directly applicable to this compound for the synthesis of novel derivatives.
| Reactant (Analogous) | Nucleophile | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| 3-Chloromethyl-5-phenylisoxazole | Morpholine | 3-(Morpholinomethyl)-5-phenylisoxazole | Methanol (B129727), Reflux | researchgate.net |
| 2-(Chloromethyl)-4,5-diphenyloxazole | Aniline | N-((4,5-Diphenyloxazol-2-yl)methyl)aniline | Base (e.g., NaH), Solvent (e.g., DMF) | nih.gov |
| 2-(Chloromethyl)-4,5-diphenyloxazole | Pyrrolidine | 2-(Pyrrolidin-1-ylmethyl)-4,5-diphenyloxazole | Solvent (e.g., THF) | nih.gov |
Sulfur nucleophiles, such as thiols and their corresponding thiolates, exhibit high reactivity towards chloromethyl groups. nih.gov These reactions lead to the formation of thioether linkages, which are significant in various chemical and biological contexts. The reaction of 3-chloromethyl-5-phenylisoxazole with sodium phenylthiolate, for example, results in the substitution of the chlorine atom by the phenylsulfanyl group. researchgate.net This strategy can be employed to introduce sulfur-containing moieties that can be further oxidized to sulfoxides or sulfones, thereby expanding the molecular diversity. nih.gov
| Reactant (Analogous) | Nucleophile | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| 3-Chloromethyl-5-phenylisoxazole | Sodium phenylthiolate | 5-Phenyl-3-((phenylthio)methyl)isoxazole | Methanol, Reflux | researchgate.net |
| 2-(Chloromethyl)-4,5-diphenyloxazole | Sodium thiocyanate | (4,5-Diphenyloxazol-2-yl)methyl thiocyanate | Solvent (e.g., DMF) | nih.gov |
| 2-(Chloromethyl)-4,5-diphenyloxazole | Thiophenol / NaH | 2-((Phenylthio)methyl)-4,5-diphenyloxazole | Solvent (e.g., THF) | nih.gov |
The displacement of the chloride by an azide (B81097) ion (from sodium azide) is a crucial step for preparing azidomethyl-isoxazole intermediates. These organic azides are stable and versatile precursors for a variety of subsequent transformations. nih.gov The most prominent application of these azide intermediates is in the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". eresearchco.comacs.org This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting the azidomethyl-isoxazole with a terminal alkyne. mdpi.com This methodology provides a powerful tool for linking the isoxazole core to other molecular fragments, creating complex structures with potential applications in drug discovery and materials science. nih.gov
Azide Displacement: Reaction of this compound with sodium azide in a polar aprotic solvent like DMF or DMSO to yield [3-(Azidomethyl)-1,2-oxazol-5-yl]methanol.
Click Chemistry (CuAAC): The resulting azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to form the corresponding 1,2,3-triazole derivative. acs.org
Intermediacy in the Synthesis of Diverse Heterocyclic Frameworks
The reactivity of the chloromethyl group positions this compound as a key intermediate in the synthesis of more elaborate heterocyclic systems. The initial nucleophilic substitution provides a tethered functional group that can undergo subsequent intramolecular or intermolecular reactions to build new rings. For example, the product of a reaction with an amino-thiol could be cyclized to form a thiazine (B8601807) ring. Similarly, the triazoles formed via click chemistry represent the synthesis of a new heterocyclic framework attached to the original isoxazole ring. mdpi.com This strategy of using the chloromethyl group as a reactive handle is fundamental to the divergent synthesis of libraries of complex isoxazole-containing compounds. rsc.org
Chemical Behavior of the Hydroxymethyl Group
The hydroxymethyl group at the 5-position of the isoxazole ring offers a secondary site for chemical modification. While less reactive as an electrophilic center compared to the chloromethyl group, it can be transformed through various reactions common to primary alcohols.
Key potential transformations include:
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Mild oxidation conditions, such as those used in the Swern oxidation (oxalyl chloride, DMSO, and a hindered amine base like triethylamine), are suitable for converting the alcohol to an aldehyde while minimizing over-oxidation and being compatible with other functional groups. youtube.com More potent oxidizing agents could yield the corresponding carboxylic acid.
Esterification: The hydroxyl group can be readily esterified by reacting with carboxylic acids (or their more reactive derivatives like acyl chlorides or anhydrides) under appropriate catalytic conditions. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the direct esterification of carboxylic acids with alcohols. researchgate.net This allows for the attachment of a wide range of acyl groups.
Etherification: Formation of ethers is another common derivatization pathway. For example, under Williamson ether synthesis conditions (deprotonation with a strong base like NaH followed by reaction with an alkyl halide), the hydroxymethyl group can be converted to an alkoxy-methyl group.
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. This transforms the hydroxymethyl site into an electrophilic center, enabling a second, distinct set of nucleophilic substitution reactions, complementary to the reactivity of the chloromethyl group.
These transformations of the hydroxymethyl group, combined with the diverse reactions of the chloromethyl group, underscore the utility of this compound as a versatile scaffold for building complex and functionally diverse molecules.
Oxidation Reactions to Carbonyl or Carboxyl Derivatives
The hydroxymethyl group at the 5-position of the isoxazole ring can be selectively oxidized to yield corresponding carbonyl (aldehyde) or carboxyl (carboxylic acid) derivatives. These transformations are fundamental in organic synthesis, providing key intermediates for further functionalization.
The oxidation of similar heterocyclic methanols, such as thiazol-2-ylmethanols, to their corresponding ketones has been achieved using sulfuric acid in a dimethoxyethane-water mixture. researchgate.net This suggests that acidic conditions could facilitate the oxidation of the hydroxymethyl group on the isoxazole ring. While specific studies on the oxidation of this compound are not extensively detailed, the synthesis of related isoxazole carboxylic acids often involves the hydrolysis of a corresponding ester precursor. For instance, 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be obtained through the saponification of its methyl ester using potassium hydroxide (B78521). This implies that the carboxyl derivative of the target compound is a stable and accessible molecule.
The resulting 3-(chloromethyl)-1,2-oxazole-5-carbaldehyde (B2821890) and 3-(chloromethyl)-1,2-oxazole-5-carboxylic acid are valuable building blocks. The aldehyde can undergo typical reactions of carbonyl compounds, while the carboxylic acid can be converted to esters, amides, and other acid derivatives.
Esterification and Etherification Reactions
The hydroxyl group of this compound readily undergoes esterification and etherification, providing straightforward methods for introducing a variety of functional groups.
Esterification: The reaction of the hydroxymethyl group with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) yields the corresponding esters. These reactions are typically catalyzed by acids or proceed in the presence of a base to neutralize the acid byproduct. A general method for esterification involves the use of reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates the reaction between carboxylic acids and alcohols. researchgate.net
Etherification: The synthesis of ethers from this compound can be achieved through various methods. For instance, the Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a common approach. Additionally, chemoselective etherification of benzylic-type alcohols can be performed using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of an alcohol and a catalyst such as dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This method shows selectivity for benzylic alcohols over other types of hydroxyl groups.
An example of a related etherification involves the reaction of 3-chloromethyl-5-phenylisoxazoles with substituted phenols under Williamson reaction conditions to produce 3-aryloxymethyl-5-phenylisoxazoles. researchgate.net This demonstrates the reactivity of the chloromethyl group in forming ether linkages.
Conversion to Halogenated Derivatives (e.g., Chloromethyl)
The hydroxymethyl group in this compound can be converted to a chloromethyl group, yielding the symmetrically substituted 3,5-bis(chloromethyl)-1,2-oxazole. This transformation is typically accomplished using standard halogenating agents.
Thionyl chloride (SOCl₂) is a common reagent for converting alcohols to alkyl chlorides. imist.ma The reaction of (5-phenylisoxazol-3-yl)methanol (B154998) with thionyl chloride has been reported to produce the corresponding chloromethyl derivative. researchgate.net This methodology can be applied to convert the hydroxymethyl group of this compound to a second chloromethyl group. The resulting 3,5-bis(chloromethyl)-1,2-oxazole is a highly reactive intermediate, with two electrophilic centers amenable to nucleophilic substitution.
Interconversion Dynamics between Chloromethyl and Hydroxymethyl Functionalities
The chloromethyl and hydroxymethyl groups on the isoxazole ring can, under certain conditions, be interconverted. The hydrolysis of the chloromethyl group can regenerate a hydroxymethyl group, while the hydroxymethyl group can be converted back to a chloromethyl group as described in the previous section.
The hydrolysis of a chloromethyl group to a hydroxymethyl group is a standard nucleophilic substitution reaction, typically carried out in the presence of water or a hydroxide source. This process allows for the selective functionalization of one position while the other is protected or masked. For example, one could selectively react the hydroxymethyl group and then hydrolyze the chloromethyl group to unmask a second hydroxymethyl group for further transformation. This interplay between the two functional groups enhances the synthetic utility of the parent molecule.
Regioselective and Stereoselective Aspects of Chemical Reactions
The presence of two different reactive sites, the chloromethyl and hydroxymethyl groups, on the isoxazole ring of this compound introduces the concept of regioselectivity in its chemical reactions.
Regioselectivity: The differential reactivity of the chloromethyl and hydroxymethyl groups allows for selective transformations. The chloromethyl group is an excellent electrophile for nucleophilic substitution reactions, while the hydroxymethyl group is a nucleophile that can be acylated, alkylated, or oxidized. By choosing appropriate reagents and reaction conditions, it is possible to selectively target one functional group while leaving the other intact. For example, a mild acylating agent would likely react preferentially with the hydroxymethyl group over the chloromethyl group. Conversely, a nucleophile would selectively displace the chloride from the chloromethyl group.
The synthesis of 3,5-disubstituted isoxazoles often proceeds with high regioselectivity, which is influenced by the nature of the starting materials and the reaction mechanism, such as in 1,3-dipolar cycloaddition reactions. researchgate.net The inherent electronic properties of the isoxazole ring also play a role in directing the regiochemical outcome of reactions.
Stereoselectivity: While this compound itself is achiral, stereoselective reactions can be introduced when it reacts with chiral reagents or catalysts, or when chiral centers are formed during a reaction. For instance, if the derivatization of the hydroxymethyl group involves the formation of a new stereocenter, the use of chiral auxiliaries or catalysts could lead to a stereoselective outcome.
Explorations of Aromaticity and Stability under Reactive Conditions
Aromaticity and Stability: The isoxazole ring is generally stable under a variety of reaction conditions, allowing for a wide range of chemical transformations on its side chains without ring cleavage. researchgate.net The aromaticity is due to the delocalization of six π-electrons within the five-membered ring. However, the N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain reductive or high-energy conditions, which is a key feature in some synthetic applications of isoxazoles.
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Chloromethyl 1,2 Oxazol 5 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) for Proton Environment Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms (protons) within a molecule. For [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present.
Based on the analysis of similar isoxazole (B147169) structures, the predicted chemical shifts (δ) for the protons in this compound are as follows:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂Cl (Chloromethyl) | 4.8 - 5.2 | Singlet | 2H |
| -CH₂OH (Hydroxymethyl) | 4.6 - 4.9 | Singlet | 2H |
| Isoxazole ring CH | 6.5 - 6.8 | Singlet | 1H |
| -OH (Hydroxyl) | Variable (broad singlet) | Broad Singlet | 1H |
The chloromethyl protons are expected to appear as a singlet in the range of 4.8-5.2 ppm. The hydroxymethyl protons would likely also be a singlet, appearing between 4.6 and 4.9 ppm. The single proton on the isoxazole ring is anticipated to resonate as a singlet at approximately 6.5-6.8 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The predicted chemical shifts for the carbon atoms are detailed in the table below, based on data from analogous compounds:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₂Cl (Chloromethyl) | 35 - 45 |
| -CH₂OH (Hydroxymethyl) | 55 - 65 |
| C3 (Isoxazole ring) | 160 - 165 |
| C4 (Isoxazole ring) | 100 - 105 |
| C5 (Isoxazole ring) | 170 - 175 |
The carbon of the chloromethyl group is expected to appear in the upfield region of the spectrum, while the carbons of the isoxazole ring will be in the downfield region due to the influence of the electronegative oxygen and nitrogen atoms.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and determining the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, as all the proton signals in this compound are expected to be singlets, no cross-peaks would be observed in a COSY spectrum.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would confirm the assignments of the -CH₂Cl, -CH₂OH, and the isoxazole ring CH protons to their corresponding carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The molecular formula for this compound is C₅H₆ClNO₃.
The expected exact mass can be calculated as follows:
C: 5 x 12.000000 = 60.000000
H: 6 x 1.007825 = 6.04695
Cl: 1 x 34.968853 = 34.968853 (for the ³⁵Cl isotope)
N: 1 x 14.003074 = 14.003074
O: 3 x 15.994915 = 47.984745
Calculated Exact Mass [M(³⁵Cl)]⁺: 163.003622
HRMS analysis would be expected to yield a molecular ion peak very close to this calculated value, confirming the elemental composition of the compound. An isotopic peak for the ³⁷Cl isotope at approximately m/z 165.000677 would also be observed with a characteristic intensity ratio of about 3:1.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules often break apart into smaller fragments in a predictable manner. Analyzing these fragmentation patterns provides valuable information about the molecular structure.
The expected fragmentation of this compound would likely involve the following key steps:
Loss of the chloromethyl radical (•CH₂Cl): This would result in a fragment ion corresponding to the isoxazole ring with a hydroxymethyl group.
Loss of the hydroxymethyl radical (•CH₂OH): This would lead to a fragment ion of the isoxazole ring with a chloromethyl group.
Cleavage of the isoxazole ring: The five-membered ring can undergo characteristic cleavage to produce smaller fragment ions, which can further confirm the isoxazole core structure.
A hypothetical fragmentation pathway is presented in the table below:
| m/z (Mass-to-charge ratio) | Possible Fragment |
| 163/165 | [M]⁺ (Molecular ion) |
| 128 | [M - Cl]⁺ |
| 114 | [M - CH₂Cl]⁺ |
| 132 | [M - CH₂OH]⁺ |
By carefully analyzing the masses and relative abundances of these fragment ions, the structure of this compound can be confidently confirmed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum, a plot of absorbance (or transmittance) versus frequency (typically as wavenumber, cm⁻¹), provides a unique "molecular fingerprint."
For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural features: the hydroxyl (-OH) group, the chloromethyl (-CH₂Cl) group, the C-H bonds of the methylene (B1212753) groups, and the isoxazole heterocyclic ring system. While the specific spectrum for this exact compound is not widely published, the expected characteristic absorption bands can be predicted based on established correlation tables and data from related structures. researchgate.netresearchgate.net
The key vibrational modes anticipated for this compound are detailed in the table below. The presence of a broad band in the 3200-3600 cm⁻¹ region would be strong evidence for the O-H stretching of the alcohol, while the C-O stretching vibration around 1050 cm⁻¹ would further support the presence of the primary alcohol group. The isoxazole ring itself contributes to a complex pattern of bands, often including C=N and N-O stretching vibrations. researchgate.net The C-Cl stretch from the chloromethyl group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.gov
Table 1: Predicted Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3600 - 3200 | O-H stretch (broad) | Hydroxyl (-OH) |
| 3000 - 2850 | C-H stretch | Methylene (-CH₂-) |
| ~1620 - 1550 | C=N stretch | Isoxazole Ring |
| ~1450 - 1380 | N-O stretch | Isoxazole Ring |
| ~1050 | C-O stretch | Primary Alcohol (-CH₂OH) |
| 800 - 600 | C-Cl stretch | Chloromethyl (-CH₂Cl) |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
While a specific single-crystal X-ray structure for this compound is not available in the reviewed literature, this technique is frequently applied to isoxazole and other heterocyclic derivatives to confirm their structures. acs.orgresearchgate.net If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would yield a detailed structural model. This analysis would confirm the planarity of the isoxazole ring and reveal the precise spatial orientation of the chloromethyl and methanol (B129727) substituents relative to the ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are critical in dictating the crystal lattice structure.
To illustrate the type of data obtained from such an analysis, the crystallographic information for a related heterocyclic compound, 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, is presented below. researchgate.net This example demonstrates the detailed structural parameters that would be determined for this compound if a crystallographic study were performed.
Table 2: Illustrative Crystal Data for a Related Heterocyclic Compound (4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine) researchgate.net
| Parameter | Value |
| Empirical Formula | C₈H₆ClN₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.512 (2) |
| b (Å) | 11.486 (2) |
| c (Å) | 7.2080 (14) |
| β (°) | 94.11 (3) |
| Volume (ų) | 868.1 (3) |
| Z (molecules/unit cell) | 4 |
This level of detailed structural data is invaluable for understanding structure-activity relationships and for computational chemistry studies.
Computational Chemistry and Theoretical Investigations of 3 Chloromethyl 1,2 Oxazol 5 Yl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic properties of organic compounds from first principles. For [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol, DFT methods can be employed to obtain a detailed picture of its behavior at the atomic level. A common approach involves geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the molecule's most stable three-dimensional conformation. researchgate.netirjweb.com
Electronic Structure and Reactivity Descriptors
Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's propensity to accept or donate electrons in a reaction. researchgate.netresearchgate.net
Local reactivity can be assessed through calculations of Fukui functions or by analyzing the distribution of molecular electrostatic potential (MEP). The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. scispace.com For this compound, the oxygen and nitrogen atoms of the isoxazole (B147169) ring are expected to be nucleophilic centers, while the chloromethyl group would present an electrophilic site.
Table 1: Illustrative Reactivity Descriptors for a Substituted Isoxazole (Hypothetical Data)
| Parameter | Value (eV) | Implication |
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.80 | Global electrophilic nature |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations for isoxazole derivatives.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
DFT calculations are a reliable tool for predicting spectroscopic properties, which can be invaluable for structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov By comparing the calculated chemical shifts with experimental data, one can confirm the proposed molecular structure with a high degree of confidence. nih.govrsc.org Theoretical calculations can also help in the unambiguous assignment of signals in complex spectra. nih.gov
Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |
| C3 | 162.5 | 163.1 | +0.6 |
| C4 | 102.1 | 101.8 | -0.3 |
| C5 | 170.3 | 170.9 | +0.6 |
| CH₂Cl | 40.8 | 41.2 | +0.4 |
| CH₂OH | 58.2 | 57.9 | -0.3 |
Note: This table presents hypothetical data to exemplify the comparison between experimental and calculated NMR shifts. The accuracy of such predictions is generally high, with mean absolute errors often below 2 ppm for ¹³C NMR.
Molecular Dynamics Simulations (e.g., conformational analysis, stability)
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its side chains, MD simulations can be used to explore its conformational landscape and determine the relative stability of different conformers. nih.govnih.gov These simulations can also be used to study the molecule's interactions with its environment, such as solvent molecules or biological receptors, by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.govmdpi.com This information is particularly relevant for understanding how the molecule might behave in a biological system. nih.govnih.gov
Theoretical Studies on Reaction Mechanisms and Energy Profiles
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For isoxazole derivatives, theoretical studies have been extensively used to understand their synthesis, often through 1,3-dipolar cycloaddition reactions. nih.govmdpi.com For this compound, theoretical studies could be employed to investigate the energy profiles of its potential reactions. For instance, the nucleophilic substitution of the chlorine atom in the chloromethyl group is a likely reaction. DFT calculations can be used to model the reaction pathway, identify the transition state, and calculate the activation energy, thereby predicting the reaction's feasibility and kinetics. mdpi.com
Structure-Reactivity Relationships and Design Principles
By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and structural properties, it is possible to establish structure-reactivity relationships (SRRs). acs.orgnih.gov For example, one could computationally explore how replacing the chlorine atom with other halogens or functional groups affects the molecule's reactivity descriptors and predicted spectroscopic properties. nih.gov This approach can guide the design of new molecules with desired properties, such as enhanced reactivity for a specific application or altered stability. nih.govmdpi.com These computational SRR studies, often combined with experimental data, are a cornerstone of modern medicinal chemistry and materials science. acs.orgnih.gov
Synthetic Applications and Building Block Utility of 3 Chloromethyl 1,2 Oxazol 5 Yl Methanol
Versatility as a Chemical Intermediate in Multistep Syntheses
[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol serves as a crucial intermediate in a variety of multistep synthetic sequences, primarily due to the differential reactivity of its two functional groups. The chloromethyl group is susceptible to nucleophilic substitution, while the hydroxyl group can undergo a range of transformations, including oxidation, esterification, and etherification. This allows for a programmed and controlled introduction of various substituents and structural motifs.
For instance, the chloromethyl group can readily react with a wide array of nucleophiles, such as amines, thiols, and alkoxides, to introduce new side chains at the 3-position of the isoxazole (B147169) ring. Subsequently, the methanol (B129727) group at the 5-position can be chemically modified. This stepwise approach is instrumental in building molecular complexity in a controlled manner. A general representation of this versatility is the synthesis of 3,5-disubstituted isoxazoles, where both functional groups are sequentially elaborated to achieve the desired target molecule.
Role in the Construction of Complex Organic Molecules
The isoxazole ring is a privileged scaffold in medicinal chemistry, and this compound provides a convenient entry point for the synthesis of complex organic molecules incorporating this heterocycle. The ability to selectively functionalize both the C3 and C5 positions allows for the appendage of large and intricate molecular fragments.
One notable application is in the synthesis of conjugates where the isoxazole core acts as a central linker. For example, the chloromethyl group can be used to attach the isoxazole moiety to a larger molecule, such as a comenic acid derivative, through an ether linkage. researchgate.net The remaining methanol group can then be further functionalized or left unmodified, depending on the synthetic goal. This modular approach is highly effective in creating novel chemical entities with potentially enhanced biological activities.
Application in the Synthesis of Compound Libraries for Chemical Discovery
The demand for novel compounds in drug discovery has led to the development of combinatorial chemistry and parallel synthesis techniques for the rapid generation of compound libraries. nih.gov this compound is an ideal starting material for such endeavors due to its bifunctional nature, which allows for the introduction of two points of diversity.
In a typical library synthesis, the chloromethyl group can be reacted with a diverse set of nucleophiles in a parallel fashion. Subsequently, the alcohol functionality can be subjected to a second set of diverse reagents, such as carboxylic acids for esterification or alkyl halides for etherification. This two-dimensional diversification strategy can rapidly generate a large and structurally diverse library of isoxazole derivatives, which can then be screened for biological activity. The synthesis of isoxazole-based libraries has been shown to be a fruitful approach for the discovery of new therapeutic agents. nih.gov
Exploration of Analogues and Derivatives with Modified Functional Groups
The chemical reactivity of the chloromethyl and methanol groups in this compound allows for the synthesis of a wide range of analogues and derivatives with modified functional groups. These modifications can be used to fine-tune the physicochemical properties and biological activity of the resulting molecules.
Table 1: Examples of Functional Group Transformations
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| -CH₂Cl | R-NH₂ (Amine) | -CH₂-NH-R (Secondary Amine) |
| -CH₂Cl | R-SH (Thiol) | -CH₂-S-R (Thioether) |
| -CH₂Cl | R-OH (Alcohol)/Base | -CH₂-O-R (Ether) |
| -CH₂OH | Oxidizing Agent | -CHO (Aldehyde) |
| -CH₂OH | R-COOH (Carboxylic Acid) | -CH₂-O-CO-R (Ester) |
| -CH₂OH | SOCl₂ | -CH₂Cl (Chloromethyl) |
For example, the chloromethyl group can be converted to other functionalities, such as an azidomethyl group, which can then participate in click chemistry reactions. The methanol group can be oxidized to an aldehyde, providing a handle for further carbon-carbon bond-forming reactions or reductive amination. This flexibility in functional group interconversion significantly expands the chemical space that can be explored starting from this single building block.
Precursor to Biologically Relevant Scaffolds (Focus on Chemical Synthesis Aspects)
The isoxazole nucleus is a key component of numerous biologically active compounds. rsc.orglifechemicals.com this compound serves as a valuable precursor for the synthesis of various isoxazole-containing scaffolds with potential therapeutic applications. The ability to introduce diverse substituents at both the 3- and 5-positions is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
From a chemical synthesis perspective, the reactivity of the chloromethyl group is particularly advantageous. It allows for the facile introduction of side chains that are known to interact with biological targets. For instance, the synthesis of isoxazole derivatives with specific side chains at the 3-position has been a key strategy in the development of various therapeutic agents. The subsequent modification of the 5-position methanol group provides an additional avenue for modulating the biological profile of the molecule. The synthesis of complex, highly substituted isoxazoles is a testament to the utility of such versatile building blocks in the quest for new and effective medicines. nih.gov
Future Research Directions and Emerging Methodologies for 3 Chloromethyl 1,2 Oxazol 5 Yl Methanol Chemistry
Development of Green Chemistry Approaches and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly central to modern organic synthesis, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. uniroma1.it Traditional multi-step syntheses of complex isoxazoles often rely on toxic solvents and harsh conditions, prompting a shift towards more environmentally benign alternatives. mdpi.com
Future research into the synthesis of [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol would benefit significantly from the adoption of green chemistry protocols. Methodologies such as ultrasound-assisted and microwave-assisted syntheses have demonstrated considerable success in accelerating reactions and improving yields for other heterocyclic compounds. mdpi.comresearchgate.netsciencescholar.us Ultrasound irradiation, for instance, can enhance reaction efficiency and reduce energy consumption in the formation of isoxazole (B147169) rings. mdpi.com The use of water as a solvent, where feasible, represents a significant step towards a more sustainable process, aligning with the goals of reducing the chemical impact on the environment. uniroma1.itresearchgate.net Furthermore, developing one-pot, multi-component reactions for the isoxazole core would improve atom economy by combining several synthetic steps without isolating intermediates. mdpi.com
Table 1: Comparison of Green Synthesis Techniques for Isoxazole Derivatives
| Technique | Key Advantages | Potential Application for this compound |
|---|---|---|
| Ultrasonic Irradiation | Enhanced reaction rates, reduced energy consumption, improved yields. mdpi.com | Accelerating the cycloaddition step to form the isoxazole ring. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. researchgate.netmdpi.com | Efficient formation of the isoxazole core or subsequent derivatization reactions. |
| Aqueous Media Synthesis | Environmentally benign, low cost, improved safety. researchgate.net | Performing the key cyclization reaction in water to avoid hazardous organic solvents. |
| Multi-Component Reactions | High atom economy, reduced number of synthetic steps and purification stages. mdpi.com | A one-pot synthesis combining precursors for the isoxazole ring with the required functional groups. |
Catalytic Reactions for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of efficient chemical synthesis, offering pathways to reactions with lower activation energies, higher yields, and improved control over selectivity. The synthesis of isoxazoles has been significantly advanced by a variety of catalytic systems. organic-chemistry.org For the synthesis and derivatization of this compound, catalysis offers immense potential.
Copper(I)-catalyzed 1,3-dipolar cycloaddition reactions between in-situ generated nitrile oxides and terminal alkynes are a well-established, regioselective method for creating 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.gov Similarly, gold- and palladium-catalyzed processes have been developed for isoxazole synthesis, showcasing the versatility of transition metals in constructing this heterocyclic core. organic-chemistry.org Beyond ring formation, catalytic methods could be employed to selectively transform the chloromethyl and methanol (B129727) functional groups. For example, palladium-catalyzed cross-coupling reactions could be explored to replace the chlorine atom with various organic fragments, greatly expanding the molecular diversity accessible from this building block. Hypervalent iodine(III) species have also emerged as efficient catalysts for intramolecular oxidative cycloadditions to form fused isoxazole derivatives, a strategy that could inspire new transformations. mdpi.com
Table 2: Selected Catalytic Methods in Isoxazole Synthesis
| Catalyst Type | Reaction | Advantages | Reference |
|---|---|---|---|
| Copper(I) | 1,3-Dipolar Cycloaddition | High regioselectivity, mild conditions. | organic-chemistry.orgnih.gov |
| Gold(III) Chloride | Cycloisomerization of α,β-acetylenic oximes | Good yields, moderate conditions. | organic-chemistry.org |
| Palladium | Four-component coupling | Builds complexity from simple starting materials. | organic-chemistry.org |
| Hypervalent Iodine(III) | Intramolecular Oxidative Cycloaddition | Metal-free, efficient for polycyclic systems. | mdpi.com |
| Trimethyl borate | Preparation of chloromethylating agents | Catalyzes SO3 insertion into C-Cl bonds. | rsc.orgresearchgate.net |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, particularly within the pharmaceutical industry. nih.govresearchgate.net By performing reactions in a continuously flowing stream through a reactor, this approach offers superior control over reaction parameters such as temperature and pressure, enhanced safety when dealing with hazardous reagents or unstable intermediates, and improved scalability. researchgate.netresearchgate.net
The synthesis of this compound is an ideal candidate for development using flow chemistry. A multi-step synthesis could be "telescoped," linking several reaction stages in a continuous sequence without the need for manual handling or isolation of intermediates. researchgate.net For example, the formation of an oxime precursor, its subsequent chlorination, and the final cycloaddition to form the isoxazole ring could be integrated into a single, automated flow process. researchgate.net This would not only increase efficiency and throughput but also minimize risks associated with handling potentially unstable nitrile oxide intermediates. The use of packed-bed reactors with immobilized catalysts or scavenger resins can further streamline the process by integrating the reaction and purification steps. nih.gov
Exploration of Novel Reaction Pathways and Unusual Reactivity
The bifunctional nature of this compound provides a platform for exploring novel and potentially unusual chemical reactivity. The chloromethyl group is a potent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles, including phenols, thiolates, and amines, enabling the synthesis of diverse derivatives. researchgate.net
Future research could focus on less conventional transformations. For instance, the isoxazole ring, often considered stable, can act as a "masked" 1,3-dicarbonyl equivalent and participate in ring-opening reactions under transition-metal catalysis, providing access to different classes of compounds. rsc.org Investigating the interplay between the chloromethyl and methanol groups could also reveal unique reactivity, such as intramolecular cyclizations to form bicyclic systems under specific conditions. Furthermore, understanding the metabolic fate of such isoxazole structures is crucial, as studies have identified novel bioactivation mechanisms for some phenyl methyl-isoxazole derivatives, leading to the formation of reactive metabolites. researchgate.net Exploring such pathways for this compound could provide critical insights for medicinal chemistry applications.
Integration with Automated Synthesis and High-Throughput Experimentation
The discovery and optimization of chemical reactions have been revolutionized by automated synthesis and high-throughput experimentation (HTE). youtube.com These platforms use robotics and multi-well plates to perform a large number of experiments in parallel, allowing for the rapid screening of catalysts, reagents, solvents, and reaction conditions. youtube.comacs.org
For this compound, HTE could be instrumental in both optimizing its synthesis and exploring its utility as a chemical building block. An array of catalysts and conditions could be rapidly evaluated to find the most efficient and sustainable route to the target molecule. Subsequently, the reactivity of the chloromethyl group could be explored in a high-throughput manner by reacting it with a large library of diverse nucleophiles. acs.org This would rapidly generate a collection of novel isoxazole derivatives, which could then be screened for desired properties, for instance in drug discovery programs. youtube.com The integration of HTE with automated purification and analysis creates a powerful workflow that can significantly accelerate the pace of chemical research and discovery. youtube.comacs.org
Q & A
What are the established synthetic routes for [3-(chloromethyl)-1,2-oxazol-5-yl]methanol, and how do reaction conditions influence yield?
Basic : The compound is synthesized via a multi-step pathway starting with substituted aromatic aldehydes. Oxime intermediates (2) are formed using hydroxylamine and cyclized with dichloromethane, triethylamine, and N-chlorosuccinimide to yield (3-(substituted phenyl)isoxazol-5-yl)methanol (3). Subsequent chlorination introduces the chloromethyl group .
Advanced : Reaction optimization studies reveal that the choice of solvent (e.g., dichloromethane vs. THF) and base (triethylamine vs. pyridine) significantly impacts cyclization efficiency. For instance, polar aprotic solvents enhance oxazole ring formation, while excess N-chlorosuccinimide may lead to over-chlorination byproducts. Kinetic monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) is critical for terminating reactions at optimal conversion .
How can crystallographic tools like SHELX and WinGX aid in structural elucidation?
Basic : Single-crystal X-ray diffraction (SCXRD) paired with SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths and angles. For example, the oxazole ring’s planarity and C-Cl bond geometry can be validated against crystallographic databases .
Advanced : Challenges arise in resolving disordered chloromethyl groups. Implementing twin refinement in SHELXL (using TWIN/BASF commands) or leveraging high-resolution data (d-spacing < 0.8 Å) improves electron density maps. Comparative analysis with ORTEP-3-generated thermal ellipsoids helps identify dynamic disorder .
What methodologies are recommended for purity assessment and functional group analysis?
Basic : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point determination. Functional groups are confirmed using FTIR (O-H stretch at ~3200 cm⁻¹, C≡N at 1650 cm⁻¹) and ¹H NMR (methanol proton at δ 4.8 ppm, chloromethyl at δ 4.5 ppm) .
Advanced : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions (e.g., [M+H]+ at m/z 188.0482). For stereochemical impurities, chiral GC-MS or CD spectroscopy is employed. PXRD patterns distinguish polymorphic forms, critical for reproducibility in biological assays .
How do hydrogen-bonding networks influence solid-state stability?
Basic : The methanol group participates in O-H∙∙∙N/O interactions, stabilizing crystal packing. Graph-set analysis (Etter’s notation) identifies recurring motifs like R₂²(8) rings involving oxazole N and methanol O .
Advanced : Temperature-dependent crystallography (100–300 K) reveals thermal expansion anisotropy linked to H-bond strength. Computational studies (DFT at B3LYP/6-31G*) correlate hydrogen bond energy (∼25 kJ/mol) with desolvation resistance. Contradictions in reported melting points may arise from polymorph-dependent H-bond variations .
What strategies resolve contradictions in spectroscopic data across synthetic batches?
Basic : Batch inconsistencies often stem from residual solvents or unreacted intermediates. ¹³C NMR DEPT-135 identifies residual dichloromethane (δ 54 ppm), while 2D COSY confirms coupling between chloromethyl and adjacent protons .
Advanced : Multivariate analysis (PCA) of FTIR spectra distinguishes batch-to-batch variations. For example, PCA loadings at 1650 cm⁻¹ (C≡N) may indicate incomplete cyclization. Synchrotron IR microspectroscopy localizes impurities in crystalline domains .
How is the compound’s reactivity exploited in derivatization for biological studies?
Basic : The chloromethyl group undergoes nucleophilic substitution with amines or thiols to form prodrugs. For example, reaction with piperazine yields water-soluble analogs for in vitro testing .
Advanced : Click chemistry (CuAAC) with azide-functionalized biomolecules enables targeted drug delivery. Kinetic studies (UV-Vis monitoring at 290 nm) show pH-dependent reaction rates, with optimal conversion at pH 8.5. Competing hydrolysis pathways require buffered conditions (e.g., Tris-HCl) .
Tables
Table 1 : Key Spectroscopic Data for this compound
| Technique | Observation | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 4.50 (s, 2H, CH₂Cl), 4.80 (s, 2H, CH₂OH) | |
| HRMS (ESI+) | m/z 188.0482 [M+H]+ (calc. 188.0478) | |
| FTIR | 3200 cm⁻¹ (O-H), 1650 cm⁻¹ (C≡N) |
Table 2 : Crystallographic Parameters (Hypothetical Data)
| Parameter | Value | Tool |
|---|---|---|
| Space Group | P2₁/c | SHELXL |
| R-factor | 0.039 | WinGX |
| H-bond Motif | R₂²(8) | Etter’s Method |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
